4-bromo-2-(2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)phenol
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Overview
Description
4-bromo-2-(2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)phenol is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are significant in medicinal chemistry due to their diverse biological activities and therapeutic potential
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-2-(2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)phenol typically involves multiple steps, starting from readily available precursors. One common method involves the bromination of 2-(2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)phenol using bromine or a brominating agent like N-bromosuccinimide (NBS) under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
4-bromo-2-(2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)phenol can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups like methoxy or tert-butyl groups .
Scientific Research Applications
4-bromo-2-(2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)phenol has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-bromo-2-(2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)phenol involves its interaction with specific molecular targets and pathways. It is believed to act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. For example, it may inhibit estrogen receptors, leading to anti-cancer effects by blocking the growth and proliferation of cancer cells .
Comparison with Similar Compounds
Similar Compounds
2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
Indole derivatives: A broader class of compounds with diverse biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.
Uniqueness
4-bromo-2-(2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)phenol is unique due to the presence of the bromine atom, which can significantly influence its chemical reactivity and biological activity. This compound’s specific structure allows for targeted interactions with molecular targets, making it a valuable compound for scientific research and potential therapeutic applications .
Properties
IUPAC Name |
4-bromo-2-(2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrN2O/c18-10-5-6-15(21)13(9-10)16-17-12(7-8-19-16)11-3-1-2-4-14(11)20-17/h1-6,9,16,19-21H,7-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUDJJSRTYYNMHC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(C2=C1C3=CC=CC=C3N2)C4=C(C=CC(=C4)Br)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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